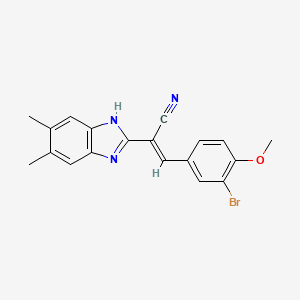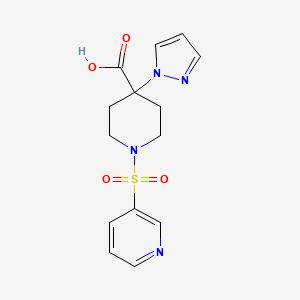
N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound has been synthesized and studied extensively in laboratory settings, with researchers investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide acts as a potent agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system. This activation of CB1 receptors leads to a range of effects, including altered neurotransmitter release, changes in gene expression, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesic and anxiolytic properties, as well as potential anti-inflammatory and neuroprotective effects. These effects are thought to be mediated through the activation of CB1 receptors in the central nervous system.
実験室実験の利点と制限
One of the key advantages of N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide for laboratory experiments is its high potency and selectivity for CB1 receptors, which allows for precise modulation of the endocannabinoid system. However, its synthetic nature and lack of natural occurrence in the body may limit its relevance to physiological processes in vivo.
将来の方向性
Future research on N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide could focus on a range of areas, including further investigation of its potential therapeutic applications, the development of more selective and potent analogs, and the use of this compound as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, research could explore the potential interactions of this compound with other neurotransmitter systems, such as the opioid and serotonin systems.
合成法
N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of boronic acids as starting materials. One commonly used method involves the reaction of 3-phenylacryloyl chloride with 1-methyl-3-phenylpropylamine in the presence of a base such as triethylamine.
科学的研究の応用
N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide has been studied in laboratory settings for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and other neurological disorders. Researchers have also investigated its potential as a tool for studying the endocannabinoid system and its role in various physiological processes.
特性
IUPAC Name |
(E)-3-phenyl-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-16(12-13-17-8-4-2-5-9-17)20-19(21)15-14-18-10-6-3-7-11-18/h2-11,14-16H,12-13H2,1H3,(H,20,21)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUKHYIYQMQJHN-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-4-[3-(1H-pyrazol-1-yl)-1-azetidinyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5487238.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5487245.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5487248.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5487254.png)
![1-[2-(4-isopropoxy-3-methylphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5487265.png)
![9-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5487273.png)
![N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine](/img/structure/B5487287.png)

![2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]acetamide](/img/structure/B5487305.png)

![2-propyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5487329.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5487335.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-ethyl-N,2-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5487344.png)
![4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5487353.png)
